molecular formula C14H18N2O B14940846 1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one

1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one

Cat. No.: B14940846
M. Wt: 230.31 g/mol
InChI Key: IOSCNFNKGGNVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves several steps:

    Cyclization: The formation of the pyrrolopyrazine core can be achieved through cyclization reactions.

    Ring Annulation: This method involves the formation of additional rings onto the existing structure.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

    Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form C-C bonds.

Chemical Reactions Analysis

1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE undergoes various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Cyclization: This reaction involves the formation of a ring structure.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as kinase inhibitors.

    Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit PIM kinases, which are involved in cell growth and survival. The compound promotes the degradation of c-Myc, a protein that plays a key role in cell proliferation .

Comparison with Similar Compounds

1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE can be compared with other pyrrolopyrazine derivatives:

The uniqueness of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE lies in its specific structure and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)but-2-yn-1-one

InChI

InChI=1S/C14H18N2O/c1-3-6-13-12-8-5-9-15(12)10-11-16(13)14(17)7-4-2/h5,8-9,13H,3,6,10-11H2,1-2H3

InChI Key

IOSCNFNKGGNVQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=CC=CN2CCN1C(=O)C#CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.